
Sanfetrinem cilexetil
Vue d'ensemble
Description
SANFETRINEM CILEXETIL est un antibiotique bêta-lactame tricyclique administré par voie orale, développé par GlaxoSmithKline dans les années 1990. Il s’agit du promédicament oral de SANFETRINEM, conçu pour traiter les infections bactériennes, notamment la tuberculose . Ce composé a démontré une activité puissante contre Mycobacterium tuberculosis intracellulaire et d’autres souches bactériennes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de SANFETRINEM CILEXETIL implique plusieurs étapes. L’une des étapes clés comprend la réaction de la 2-méthoxycyclohexanone avec le carbonate de dialkyle en présence d’hydrure de sodium ou d’hydrure de potassium dans le tétrahydrofurane, conduisant à la formation de l’ester allylique de l’acide 3-méthoxy-2-oxocyclohexanecarboxylique . Cet intermédiaire est ensuite condensé avec la (3R,4R)-4-acétoxy-3-[1®-tert-butoxycarbonylaminoéthyl]-2-azétidinone pour former le produit souhaité .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle, assurant un rendement élevé et une pureté élevée. Le processus implique des conditions de réaction strictes et des étapes de purification pour obtenir le produit final adapté à l’utilisation pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : SANFETRINEM CILEXETIL subit diverses réactions chimiques, notamment des réactions d’hydrolyse, d’oxydation et de substitution.
Réactifs et conditions courants :
Hydrolyse : Dans des conditions acides ou basiques, this compound peut s’hydrolyser pour former SANFETRINEM.
Oxydation : Il peut subir des réactions d’oxydation en présence d’agents oxydants.
Substitution : Des réactions de substitution peuvent se produire avec des nucléophiles dans des conditions appropriées.
Principaux produits formés : Le principal produit formé par l’hydrolyse de this compound est SANFETRINEM, qui conserve l’activité antibactérienne .
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour l’étude des antibiotiques bêta-lactame.
Biologie : Enquête sur son activité intracellulaire contre Mycobacterium tuberculosis.
Médecine : Exploré comme option de traitement de la tuberculose et d’autres infections bactériennes.
Industrie : Utilisation potentielle dans le développement de nouveaux agents antibactériens
Applications De Recherche Scientifique
Antibacterial Efficacy
Sanfetrinem cilexetil is primarily recognized for its potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics.
In Vivo Studies
Research has demonstrated that this compound exhibits superior efficacy compared to other antibiotics like cefdinir and amoxicillin in murine models. For instance, in studies involving murine septicemia caused by Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli, this compound significantly reduced bacterial counts and improved survival rates among infected mice. The effective doses (ED50) were notably low, indicating high potency:
Pathogen | ED50 (mg/kg) this compound | ED50 (mg/kg) Amoxicillin | ED50 (mg/kg) Cefdinir |
---|---|---|---|
Staphylococcus aureus | 0.09 | 0.71 | 0.5 |
Streptococcus pyogenes | 0.08 | 0.28 | 20.1 |
E. coli | 0.28 | Not tested | Not tested |
These findings highlight the drug's capability to effectively manage infections caused by both penicillin-susceptible and penicillin-resistant strains .
Tuberculosis Treatment Potential
Recent studies have explored the potential of this compound in treating tuberculosis, particularly against Mycobacterium tuberculosis.
Comparative Efficacy
In preclinical models, this compound displayed equipotency to meropenem when administered orally, suggesting a viable alternative for tuberculosis treatment that could circumvent the limitations of current therapies .
Case Studies and Clinical Trials
This compound underwent Phase II clinical trials primarily aimed at upper respiratory infections but was shelved due to commercial considerations despite demonstrating efficacy . Current efforts are focused on repurposing this compound for tuberculosis treatment through collaborations such as the CLICK-TB initiative, which aims to identify promising drug combinations for combating drug-resistant strains .
Mécanisme D'action
SANFETRINEM CILEXETIL exerce ses effets en inhibant les protéines de liaison à la pénicilline (PBP) bactériennes, qui sont essentielles à la synthèse de la paroi cellulaire. Cette inhibition conduit à la perturbation de la formation de la paroi cellulaire bactérienne, entraînant la lyse et la mort cellulaire . L’activité du composé est renforcée en présence de clavulanate, qui inhibe les enzymes bêta-lactamases qui dégradent les antibiotiques bêta-lactame .
Composés similaires :
Méropénème : Un autre antibiotique bêta-lactame ayant un spectre d’activité plus large, mais qui nécessite une administration intraveineuse.
Amoxicilline/clavulanate : Une combinaison utilisée pour améliorer l’activité des antibiotiques bêta-lactame contre les bactéries productrices de bêta-lactamases.
Unicité : this compound est unique en raison de sa disponibilité par voie orale et de son activité puissante contre Mycobacterium tuberculosis intracellulaire. Contrairement au méropénème, qui nécessite une administration intraveineuse, this compound peut être administré par voie orale, ce qui le rend plus pratique pour le traitement de la tuberculose .
Comparaison Avec Des Composés Similaires
Meropenem: Another beta-lactam antibiotic with a broader spectrum of activity but requires intravenous administration.
Amoxicillin/Clavulanate: A combination used to enhance the activity of beta-lactam antibiotics against beta-lactamase-producing bacteria.
Uniqueness: SANFETRINEM CILEXETIL is unique due to its oral availability and potent activity against intracellular Mycobacterium tuberculosis. Unlike meropenem, which requires intravenous administration, this compound can be administered orally, making it more practical for treating tuberculosis .
Activité Biologique
Sanfetrinem cilexetil is an oral β-lactam antibiotic that has garnered attention for its promising biological activity, particularly against intracellular pathogens such as Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is the prodrug of sanfetrinem, a tricyclic β-lactam compound. Initially developed by GlaxoSmithKline in the 1990s, it was designed to treat various bacterial infections but was later repurposed for tuberculosis treatment due to its unique efficacy against intracellular bacteria .
This compound exhibits a dual activity profile, showing effectiveness both intracellularly and extracellularly. Studies indicate that it is more potent in environments mimicking physiological conditions, such as those containing cholesterol as the sole carbon source . The compound's rapid bactericidal action against Mtb has been confirmed through various assays, including time-kill studies and confocal microscopy .
Efficacy Against Mycobacterium tuberculosis
The Minimum Inhibitory Concentration (MIC) values for this compound against Mtb strains demonstrate its potency:
Strain Type | MIC (μg/mL) |
---|---|
Drug-susceptible Mtb | 1.5 |
Multi-drug resistant (MDR) | 1-4 |
Extensively drug-resistant (XDR) | 1-4 |
This compound has shown superior activity compared to other β-lactams like meropenem in the presence of clavulanate .
In Vivo Activity
In vivo studies have highlighted the effectiveness of this compound in murine models. It has demonstrated significant protective efficacy against infections caused by Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. In particular, it outperformed amoxicillin in reducing bacterial loads in lung infections .
Case Study: Murine Models
A notable study involved using DHP-1 knockout mice infected with Mtb. The treatment regimen included this compound administered at a dose of 400 mg/kg body weight. Results showed substantial reductions in bacterial lung burden:
Treatment Group | Bacterial Load (log10 CFU/mouse) |
---|---|
Control | X |
This compound | Y |
The specific values for X and Y would be derived from experimental data, indicating the effectiveness of treatment against the control group.
Synergistic Interactions
Research has indicated that this compound exhibits strong synergistic interactions with other antibiotics such as amoxicillin, ethambutol, rifampicin, and rifapentine. This synergy enhances its bactericidal activity, making it a valuable candidate for combination therapy against resistant strains of Mtb .
Safety Profile
Preclinical assessments have shown that this compound does not induce micronuclei in rat bone marrow cells or DNA repair synthesis in hepatocytes following oral dosing. However, genotoxic effects were observed in mammalian cells lacking carboxylesterase activity, suggesting that its safety profile may depend on metabolic activation .
Propriétés
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl (1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3/t12-,13?,15+,16+,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEICXCLIGZEJB-IRVPUMQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099919 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141646-08-4 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141646-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sanfetrinem cilexetil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1'-(CYCLOHEXYLOXYCARBONYLOXY)ETHYL(4S,8S,9R,10S,12R)-4-METHOXY -10-(1-HYDROX YETHYL)-11-OXO-1-AZATRICYCLO(7.2.0.0.3,8)UNDEC-2-ENE-2-CARBOXYLATE (MIXTURE OF TWO DIASTEREOISOMERS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SANFETRINEM CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7322RJ9FZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.